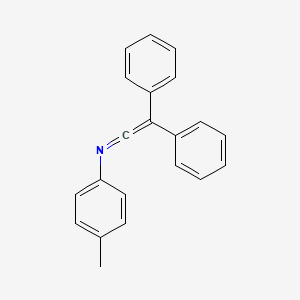![molecular formula C8H7ClN6O2 B14176416 5-Chloro-2-[(2-methyl-2h-tetrazol-5-yl)methyl]-3-nitropyridine CAS No. 923033-74-3](/img/structure/B14176416.png)
5-Chloro-2-[(2-methyl-2h-tetrazol-5-yl)methyl]-3-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]-3-nitropyridine is a heterocyclic compound that contains a pyridine ring substituted with a chlorine atom, a nitro group, and a tetrazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]-3-nitropyridine typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile. This reaction is often catalyzed by copper(I) salts under mild conditions.
Substitution Reactions: The pyridine ring is functionalized with a chlorine atom and a nitro group through electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride, while nitration can be performed using a mixture of nitric acid and sulfuric acid.
Coupling Reaction: The final step involves coupling the tetrazole moiety with the substituted pyridine ring. This can be achieved through a nucleophilic substitution reaction, where the tetrazole acts as a nucleophile attacking the electrophilic carbon on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The nitro group in 5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]-3-nitropyridine can undergo reduction to form an amino group. This reaction can be catalyzed by hydrogenation using palladium on carbon.
Reduction: The compound can also undergo reduction reactions, particularly the nitro group, which can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Major Products
Amino Derivatives: Formed from the reduction of the nitro group.
Substituted Pyridines: Formed from nucleophilic substitution reactions at the chlorine atom.
科学的研究の応用
5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]-3-nitropyridine has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting bacterial infections or cancer.
Materials Science: The unique electronic properties of the tetrazole and nitropyridine moieties make this compound useful in the development of advanced materials, such as organic semiconductors and coordination polymers.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with metal ions.
作用機序
The mechanism of action of 5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]-3-nitropyridine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to antibacterial effects.
Pathways Involved: The compound may interfere with metabolic pathways by binding to key enzymes, thereby disrupting normal cellular functions.
類似化合物との比較
Similar Compounds
5-Methyl-1H-tetrazole: Similar tetrazole structure but lacks the pyridine ring and nitro group.
5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]-3-nitropyridine is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or materials with unique electronic properties.
特性
CAS番号 |
923033-74-3 |
|---|---|
分子式 |
C8H7ClN6O2 |
分子量 |
254.63 g/mol |
IUPAC名 |
5-chloro-2-[(2-methyltetrazol-5-yl)methyl]-3-nitropyridine |
InChI |
InChI=1S/C8H7ClN6O2/c1-14-12-8(11-13-14)3-6-7(15(16)17)2-5(9)4-10-6/h2,4H,3H2,1H3 |
InChIキー |
WNYFCJFBBUWCQT-UHFFFAOYSA-N |
正規SMILES |
CN1N=C(N=N1)CC2=C(C=C(C=N2)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Butyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B14176336.png)
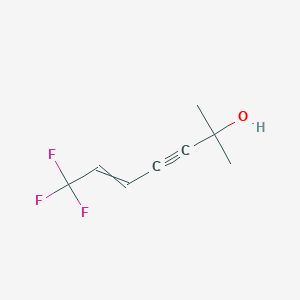
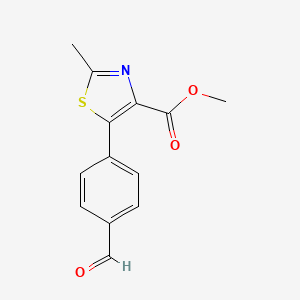

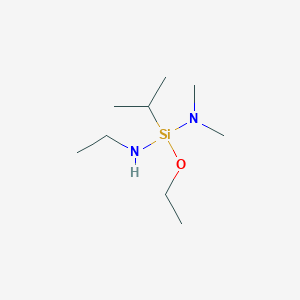
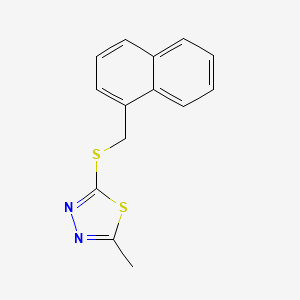
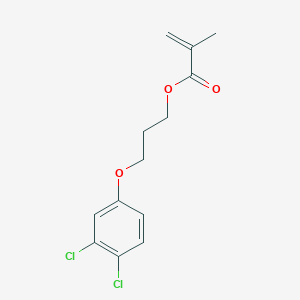
![4-[(5-Methyl-1,2-oxazol-4-yl)amino]naphthalene-1,2-dione](/img/structure/B14176378.png)
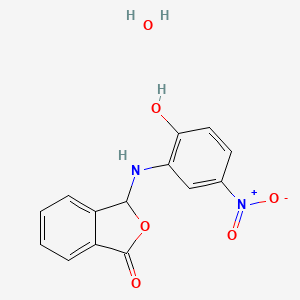
![4-[(E)-(4-Methoxy-3,5-dimethylphenyl)diazenyl]benzaldehyde](/img/structure/B14176394.png)

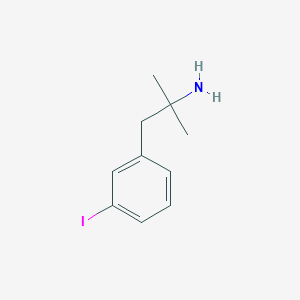
![5-[(4-Nitrophenyl)diazenyl]quinolin-8-ol;phosphoric acid](/img/structure/B14176404.png)
